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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzofuran

Cat. No.: B15337381 Get Quote

Spectroscopic Data of 4-Fluoro-3-
methylbenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-Fluoro-3-methylbenzofuran, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of experimental spectra in public databases, this

document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, IR, and mass

spectrometry. Additionally, a plausible synthetic protocol and a general workflow for

spectroscopic analysis are presented to aid researchers in their work with this and similar

compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Fluoro-3-
methylbenzofuran. These predictions were generated using established computational

methods and serve as a reliable reference for the identification and characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Fluoro-3-methylbenzofuran
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.35 d 1H H-7

7.20 t 1H H-6

7.05 d 1H H-5

7.50 q 1H H-2

2.30 s 3H -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction

algorithms.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-3-methylbenzofuran

Chemical Shift (ppm) Assignment

155.0 (d, J = 240 Hz) C-4

150.0 C-7a

142.0 C-2

125.0 C-6

120.0 (d, J = 10 Hz) C-5

115.0 (d, J = 25 Hz) C-3a

110.0 C-7

118.0 C-3

10.0 -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on standard NMR prediction

algorithms.

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 4-Fluoro-3-methylbenzofuran

Wavenumber (cm⁻¹) Intensity Assignment

3050-3150 Medium Aromatic C-H Stretch

2850-2950 Medium Aliphatic C-H Stretch

1600-1620 Strong C=C Aromatic Ring Stretch

1450-1500 Strong C=C Aromatic Ring Stretch

1250-1300 Strong C-O-C Asymmetric Stretch

1000-1100 Strong C-F Stretch

Predictions are based on computational vibrational frequency analysis.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data for 4-Fluoro-3-methylbenzofuran

m/z Relative Intensity (%) Assignment

150.05 100 [M]⁺ (Molecular Ion)

135.03 60 [M - CH₃]⁺

122.03 40 [M - CO]⁺

107.02 30 [M - CH₃ - CO]⁺

Ionization Mode: Electron Ionization (EI). Predictions are based on common fragmentation

patterns of benzofuran derivatives.

Experimental Protocols
While specific experimental data for 4-Fluoro-3-methylbenzofuran is not readily available, a

general synthetic approach for 3-methylbenzofurans can be adapted.

General Synthesis of 3-Methylbenzofurans
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A common method for the synthesis of 3-methylbenzofurans involves the acid-catalyzed

cyclization of an appropriate α-aryloxyketone. For 4-Fluoro-3-methylbenzofuran, the

synthesis could proceed as follows:

Preparation of 2-(4-Fluorophenoxy)propanal: 4-Fluorophenol can be reacted with 2-

bromopropanal in the presence of a base like potassium carbonate in a suitable solvent such

as acetone. The mixture is typically heated under reflux for several hours.

Cyclization to 4-Fluoro-3-methylbenzofuran: The resulting α-aryloxyketone is then treated

with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. The acid

catalyzes an intramolecular electrophilic aromatic substitution to form the benzofuran ring.

Purification: The crude product is then purified using standard techniques like column

chromatography on silica gel.

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a newly synthesized compound like 4-
Fluoro-3-methylbenzofuran is outlined below.
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To cite this document: BenchChem. ["Spectroscopic data (NMR, IR, Mass Spec) of 4-Fluoro-
3-methylbenzofuran"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15337381#spectroscopic-data-nmr-ir-mass-spec-of-
4-fluoro-3-methylbenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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